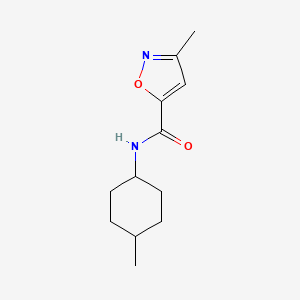
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research and Development, a pharmaceutical company, and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide works by inhibiting the activity of certain enzymes, such as beta-secretase, that play a role in the development of various diseases. The compound has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This mechanism of action has been studied extensively in vitro, and has shown promising results in animal models.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In studies of Alzheimer's disease, the compound has been shown to reduce the production of amyloid-beta peptides, which are thought to play a key role in the development of the disease. In studies of cancer, 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for researchers studying a range of diseases and conditions. However, one limitation of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is that its effects may be specific to certain cell types or disease models, and may not translate to other systems.
Orientations Futures
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. One area of focus could be the development of more specific inhibitors of beta-secretase, which could be used to target the enzyme more effectively in the treatment of Alzheimer's disease. Another area of research could be the development of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide analogs with improved properties, such as increased stability or specificity for certain enzymes. Additionally, studies could be conducted to investigate the effects of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide on other diseases or conditions, such as Parkinson's disease or diabetes.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine to form 4-methylcyclohexanone oxime, which is then reacted with ethyl chloroformate to form ethyl 4-methylcyclohexylcarbamate. This compound is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid to form 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. The synthesis of this compound has been described in detail in a scientific publication by the researchers who first synthesized it.
Applications De Recherche Scientifique
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease. Studies have shown that 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide can inhibit the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease. Other studies have investigated the compound's potential as a treatment for cancer, with researchers exploring its ability to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)14-16-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLXIELYCYSGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

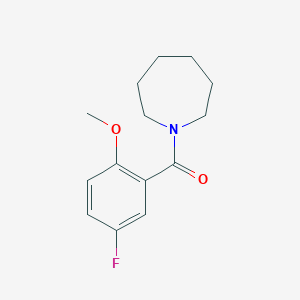
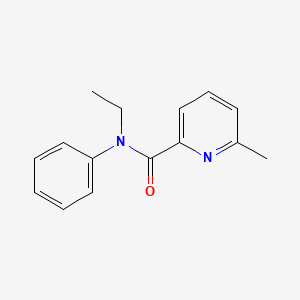
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
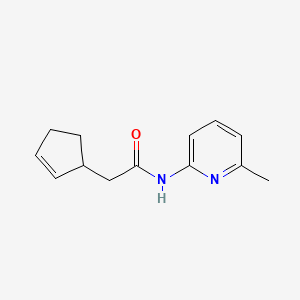
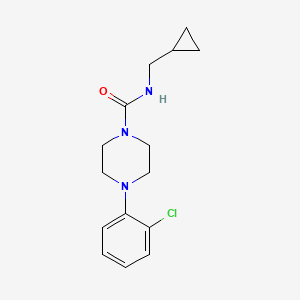
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
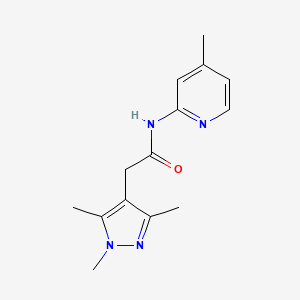


![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)

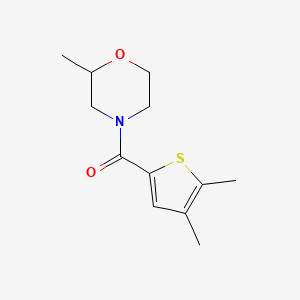

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)